molecular formula C22H29N3O2 B2374039 Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate CAS No. 1242262-11-8

Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate

Cat. No.: B2374039
CAS No.: 1242262-11-8
M. Wt: 367.493
InChI Key: HMTHQBHXYMBZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.493. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved synthesizing compounds with piperazine components, showing good to moderate antimicrobial activities against various microorganisms. This suggests potential applications of methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate in antimicrobial research (Bektaş et al., 2007).

Antiproliferative Effect on Human Leukemic Cells

Kumar et al. (2014) reported the synthesis and antiproliferative effects of piperazine-based conjugates on human leukemic cells. One compound, in particular, showed potent activity, indicating the relevance of such compounds in cancer research (Kumar et al., 2014).

Antidiabetic Properties

Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, suggesting the potential of this compound in diabetes research (Le Bihan et al., 1999).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimides, highlighting potential applications in photophysical studies (Gan et al., 2003).

Synthesis of Piperazine Substituted Quinolones

Fathalla and Pazdera (2017) developed piperazine substituted quinolones, indicating applications in the synthesis of complex chemical structures (Fathalla & Pazdera, 2017).

Antitumor Activity

Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and evaluated their antitumor activity, showing the potential of such compounds in oncology (Hakobyan et al., 2020).

Dual Action in Antidepressant Drugs

Studies by Martínez et al. (2001) and Orus et al. (2002) synthesized piperazine derivatives with dual action at serotonin receptors and serotonin transporter, suggesting applications in the development of new antidepressants (Martínez et al., 2001); (Orus et al., 2002).

Antimicrobial and Bioactivity Research

Mekky and Sanad (2020) and Gul et al. (2019) focused on synthesizing piperazine derivatives and evaluating their bioactivities, demonstrating their significance in bioactivity research and antimicrobial studies (Mekky & Sanad, 2020); (Gul et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to bind to the colchicine binding site of tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.

Biochemical Pathways

If the compound does indeed target tubulin, it could potentially affect the process of cell division and other cellular processes that rely on the function of microtubules .

Result of Action

Similar compounds have been found to induce apoptosis in certain cell types . Apoptosis is a form of programmed cell death, and inducing this process can be a strategy for treating diseases like cancer.

Properties

IUPAC Name

methyl 5-amino-2-(4-benzyl-2-propan-2-ylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16(2)21-15-24(14-17-7-5-4-6-8-17)11-12-25(21)20-10-9-18(23)13-19(20)22(26)27-3/h4-10,13,16,21H,11-12,14-15,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTHQBHXYMBZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1C2=C(C=C(C=C2)N)C(=O)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.